molecular formula C7H13NO B2665605 Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine CAS No. 44857-35-4

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine

Cat. No.: B2665605
CAS No.: 44857-35-4
M. Wt: 127.187
InChI Key: WQLZAQLAWPJXBT-UHFFFAOYSA-N
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Description

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine is a chemical compound with the molecular formula C7H13NO. It is a colorless, transparent liquid that is soluble in non-polar solvents such as benzene and ether . This compound is known for its unique structure, which includes a dimethylamino group and a prop-2-yn-1-yloxy group attached to an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine can be synthesized through various synthetic routes. One common method involves the reaction of dimethylamine with 2-(prop-2-yn-1-yloxy)ethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group or the prop-2-yn-1-yloxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine involves its interaction with molecular targets and pathways within cells. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects on cellular pathways and molecular targets are still under investigation, but it is believed to influence processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N,N-dimethyl-2-prop-2-ynoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZAQLAWPJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the phenyl-acetaldehyde 1a or 2-nitro-phenyl-acetaldehyde 1b (8.3 mmol), thiosemicarbazide 2b (0.757 gr, 8.32 mmol) in H2O-methanol 55 ml (1:10 v/v) were added NaCN (0.624 g, 12.7 mmol) and NH4Cl (1.04 g, 19.44 mmol). The reaction mixture was stirred overnight at 50° C. The product from 1b was filtered, washed with cold water and dried under vacuum yielding 0.157 g (10%) of pure hydrazinecarbothioamide (3b). The precipitated crude product from 1a was purified on C18-reversed phase flash chromatography column employing a linear gradient of 0-30% A in B (flow-rate 40 mL/min), where A is 0.1% formic acid in CH3CN and B is 0.1% of formic acid in water, yielding 310 mg (15%) of pure 3b.
Quantity
0 (± 1) mol
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reactant
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8.3 mmol
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reactant
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0.757 g
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reactant
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Quantity
0.624 g
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reactant
Reaction Step One
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Quantity
1.04 g
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reactant
Reaction Step One
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55 mL
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solvent
Reaction Step One

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